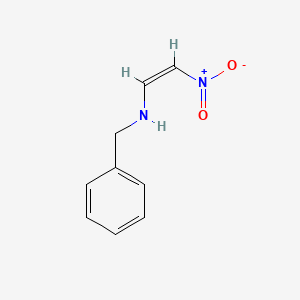
(Z)-N-Benzyl-2-nitroethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Benzyl-2-nitroethenamine is an organic compound characterized by the presence of a benzyl group attached to a nitroethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Benzyl-2-nitroethenamine typically involves the reaction of benzylamine with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Benzyl-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or sulfonated benzyl derivatives.
Scientific Research Applications
(Z)-N-Benzyl-2-nitroethenamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-Benzyl-2-nitroethenamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzyl group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-nitroethenamine: Lacks the (Z)-configuration, leading to different chemical properties and reactivity.
N-Benzyl-2-nitropropene: Contains a propene moiety instead of ethenamine, resulting in different reactivity and applications.
N-Benzyl-2-nitroethane:
Uniqueness
(Z)-N-Benzyl-2-nitroethenamine is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This configuration can lead to distinct biological activities and applications compared to its isomers and structurally related compounds.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(Z)-N-benzyl-2-nitroethenamine |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)7-6-10-8-9-4-2-1-3-5-9/h1-7,10H,8H2/b7-6- |
InChI Key |
NMWVBMVHNATQNF-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12981813.png)
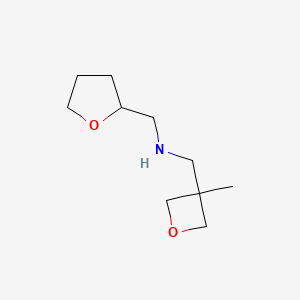
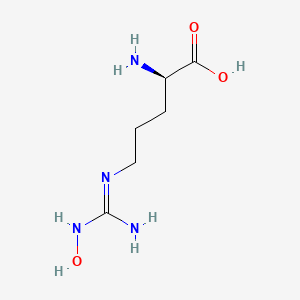
![6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B12981833.png)
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
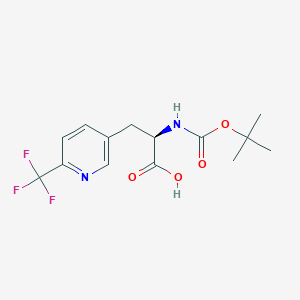
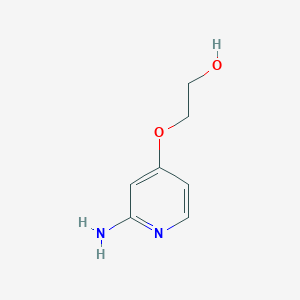
![tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate](/img/structure/B12981843.png)
![(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12981853.png)
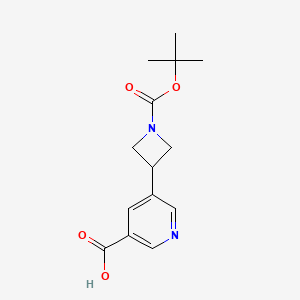
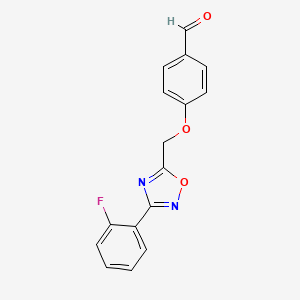
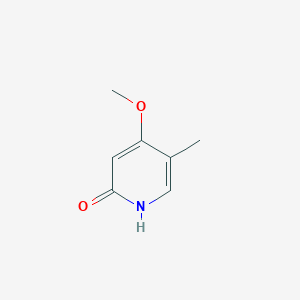
![8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12981899.png)
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)
